Bienvenue dans la boutique en ligne BenchChem!

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Tdp1 inhibition DNA repair steroid SAR

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate (CAS 21170-34-3; molecular formula C27H33BrO5S; MW 549.52) is a C21-substituted progesterone derivative bearing a 4-bromobenzenesulfonate ester at the 21-position. It is a fully synthetic steroid sulfonate conjugate that has been independently characterized as a Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor and as an isoform-discriminating adenylyl cyclase (AC) inhibitor with selectivity for soluble AC (sAC) over transmembrane AC isoforms (tmACs).

Molecular Formula C27H33BrO5S
Molecular Weight 549.5 g/mol
CAS No. 21170-34-3
Cat. No. B1677017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
CAS21170-34-3
Synonyms4-pregnen-21-ol-3,20-dione-21-(4-bromobenzenesufonate)
NSC 88915
NSC-88915
NSC88915
Molecular FormulaC27H33BrO5S
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C
InChIInChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1
InChIKeyZQNARVKYKGBJES-YNHSGCSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate (NSC-88915 / NSC-8891) – Compound Identity and Dual-Activity Profile


3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate (CAS 21170-34-3; molecular formula C27H33BrO5S; MW 549.52) is a C21-substituted progesterone derivative bearing a 4-bromobenzenesulfonate ester at the 21-position. It is a fully synthetic steroid sulfonate conjugate that has been independently characterized as a Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitor [1] and as an isoform-discriminating adenylyl cyclase (AC) inhibitor with selectivity for soluble AC (sAC) over transmembrane AC isoforms (tmACs) [2]. This dual-activity profile distinguishes it from other steroid sulfonates and from both canonical corticosteroid derivatives and non-steroidal Tdp1 or AC inhibitor chemotypes.

Why 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate Cannot Be Replaced by Generic Steroid Analogs


This compound's biological activity is strictly dependent on the covalent conjugation of both the steroid scaffold and the phenyl sulfonyl ester moiety; neither fragment alone is sufficient. Progesterone alone is only weakly active against Tdp1, and methyl p-toluene sulfonate (mimicking the phenyl sulfonyl ester) is completely inactive at concentrations up to 1 mM [1]. Furthermore, the mesylate analogue (compound 7), which replaces the phenyl ring with a methyl group, is minimally active, demonstrating that the aromatic phenyl ring attached via the sulfonyl ester at C21 is indispensable [1]. For adenylyl cyclase inhibition, the compound lacks the catechol arrangement in ring A previously thought essential for AC inhibition yet still achieves high potency against sAC, indicating a distinct binding mode that exploits a secondary interaction site not accessible to catechol-based inhibitors [2]. These structural constraints mean that generic substitution with progesterone, deoxycorticosterone esters, or simple alkyl sulfonates will fail to recapitulate the target compound's dual Tdp1/AC inhibitory profile.

Quantitative Differentiation Evidence for 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate vs. Closest Analogs


Tdp1 Inhibitory Potency of NSC-88915 vs. Progesterone and Mesylate Analog (Compound 7)

NSC-88915 (compound 1) inhibits recombinant human Tdp1 with an IC50 of 7.7 ± 0.8 μM in a gel-based assay using a 5'-[³²P]-labeled single-stranded oligonucleotide substrate bearing a 3'-phosphotyrosine (N14Y) [1]. In contrast, progesterone—the unsubstituted steroid scaffold—shows only weak activity insufficient to generate an IC50 value, and methyl p-toluene sulfonate (the phenyl sulfonyl ester fragment) is completely inactive at 1 mM [1]. Critically, the mesylate analogue (compound 7), in which the phenyl ring is replaced by a methyl group, is minimally active, failing to achieve significant Tdp1 inhibition [1]. This confirms that both the steroid nucleus and the phenyl sulfonyl ester group—specifically with an aromatic ring—are required for Tdp1 inhibitory activity.

Tdp1 inhibition DNA repair steroid SAR cancer chemotherapy

Soluble Adenylyl Cyclase (sAC) Inhibition: Potency Advantage Over Catechol Estrogen

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate (referred to as compound 2 in the Schlicker study) inhibits purified recombinant mammalian sAC with an IC50 of 1.1 μM [1]. This represents an approximately 3-fold improvement in potency over the reference catechol estrogen inhibitor (compound 1 in that study), which has a reported sAC IC50 of ~3 μM [1]. Notably, this compound lacks the catechol arrangement in ring A that was previously considered essential for AC inhibition, indicating it exploits a distinct binding mode involving simultaneous blockade of the original binding pocket and a neighboring interaction site [1].

adenylyl cyclase sAC cAMP signaling isoform selectivity

Isoform Discrimination: Selective sAC Inhibition with Negligible tmAC Activity

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate discriminates between soluble adenylyl cyclase (sAC) and transmembrane adenylyl cyclases (tmACs). At 100 μM—a concentration approximately 90-fold above its sAC IC50—the compound showed no significant inhibition of forskolin-stimulated endogenous tmAC activity in HEK293T whole-cell extracts [1]. Furthermore, it did not appreciably inhibit any individual tmAC isoform tested (AC1 representing tmAC subfamily 1/3/8; AC2 representing subfamily 2/4/7; AC5 representing subfamily 5/6; and AC9 under basal conditions) at 100 μM [1]. This isoform selectivity profile is rare among AC inhibitors and is not observed with catechol estrogens or nucleotide-based inhibitors.

adenylyl cyclase isoforms sAC selectivity tmAC cAMP compartmentalization

Tdp1 Selectivity: No Off-Target Inhibition of APE1 or Topoisomerase I

To evaluate target selectivity, NSC-88915 was counter-screened against two DNA-processing enzymes: apurinic/apyrimidinic endonuclease 1 (APE1) and human topoisomerase I (Top1). No evidence of inhibition was observed for either enzyme at compound concentrations up to 100 μM [1]. This selectivity is particularly relevant because many Tdp1 inhibitor chemotypes, especially indenoisoquinoline-based dual inhibitors, also inhibit Top1, which complicates the interpretation of cellular phenotypes [1]. The absence of Top1 inhibition at concentrations >10-fold above the Tdp1 IC50 confirms that NSC-88915 is a selective Tdp1 inhibitor suitable for mechanistic studies where confounding Top1 poisoning must be excluded.

Tdp1 selectivity APE1 topoisomerase I counter-screening

Direct Target Engagement: SPR Confirms Binding to Tdp1 While Inactive Analog Fails to Interact

Surface plasmon resonance (SPR) analysis demonstrated that NSC-88915 binds directly to recombinant Tdp1 immobilized on a sensor chip. The sensorgram showed a clear increase in resonance units upon compound injection, a steady-state plateau corresponding to the drug-target interaction, and a decrease upon dissociation, confirming a reversible binding interaction [1]. In contrast, the minimally active mesylate analogue (compound 7) showed no detectable interaction with Tdp1 under identical SPR conditions [1]. This direct biophysical evidence of target engagement corroborates the biochemical inhibition data and establishes that Tdp1 is a physical binding target of NSC-88915.

surface plasmon resonance Tdp1 binding target engagement biophysical validation

Optimal Research and Procurement Application Scenarios for 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate


Tdp1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

NSC-88915 serves as the prototypical member of the steroid-based Tdp1 inhibitor chemotype, the first fully synthetic small-molecule class reported to inhibit Tdp1 through a competitive substrate-mimetic mechanism [1]. With a well-characterized IC50 of 7.7 μM, SPR-validated target binding, and a defined SAR showing that para-substituent variations on the phenyl ring produce <3-fold changes in potency while the mesylate analogue is inactive, this compound is the logical starting scaffold for medicinal chemistry campaigns aiming to develop more potent Tdp1 inhibitors for combination cancer therapy with Top1 poisons [1]. Procurement is warranted for laboratories engaged in DNA repair inhibitor discovery and those seeking a non-indenoisoquinoline, non-aminoglycoside Tdp1 inhibitor chemotype.

Pharmacological Dissection of sAC- vs. tmAC-Mediated cAMP Signaling Pathways

With an sAC IC50 of 1.1 μM and no detectable inhibition of tmAC isoforms (AC1, AC2, AC5, AC9) at 100 μM, this compound is one of the few available pharmacological tools capable of selectively inhibiting sAC-dependent cAMP pools in mammalian cells [2]. This makes it invaluable for researchers studying the distinct roles of sAC (the cytoplasmic, bicarbonate- and calcium-responsive cAMP source) versus tmACs (the GPCR-coupled, forskolin-responsive cAMP sources) in processes such as sperm capacitation, apoptosis, and metabolic sensing [2]. Its non-catechol structure also avoids the redox-cycling artifacts associated with catechol estrogen-based AC inhibitors.

Cancer Chemotherapy Sensitization Research: Tdp1 Inhibition in Top1-Poisoned Cells

Tdp1 repairs Top1-DNA covalent complexes that accumulate following treatment with camptothecin derivatives (topotecan, irinotecan). NSC-88915 has been proposed as a chemical probe to test the hypothesis that pharmacological Tdp1 inhibition can sensitize cancer cells to Top1-targeted chemotherapy [1]. Unlike dual Tdp1-Top1 inhibitors based on the indenoisoquinoline scaffold, NSC-88915 does not itself inhibit Top1 at concentrations up to 100 μM [1], enabling clean experimental designs where sensitization can be unambiguously attributed to Tdp1 inhibition rather than combined Top1 poisoning. This scenario is most relevant for academic and industrial oncology research groups investigating DNA repair-targeted combination regimens.

Chemical Biology Tool for Dual Tdp1/AC Inhibition Studies in Nucleotide Metabolism Crosstalk

The unique dual-activity profile of this compound—simultaneously inhibiting Tdp1 (IC50 7.7 μM) [1] and sAC (IC50 1.1 μM) [2]—positions it as a specialized chemical biology probe for investigating potential crosstalk between DNA damage repair signaling and cAMP-dependent pathways. While the functional concentrations for these two activities differ (sAC inhibition occurs at lower concentrations), this dual pharmacology is unprecedented among commercially available small molecules and may be exploited in phenotypic screening settings where both pathways contribute to a cellular outcome. Researchers studying the intersection of cAMP signaling and genome stability represent the primary audience for this application.

Quote Request

Request a Quote for 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.